6-(furan-2-yl)-N-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
6-(2-FURYL)-N~4~-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and a pyrazolopyridine core
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-N-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N4O3/c1-12-18-15(20(25)21-13-6-8-14(26-3)9-7-13)11-16(17-5-4-10-27-17)22-19(18)24(2)23-12/h4-11H,1-3H3,(H,21,25) |
InChI Key |
SXOBUKZRROGYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(2-FURYL)-N~4~-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the furan ring: This step often involves a coupling reaction, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-(2-FURYL)-N~4~-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for use in organic electronics and other advanced materials.
Biology: It can be used in studies involving enzyme inhibition or receptor binding, providing insights into biological processes.
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-N~4~-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include:
- 3-AMINO-6-(2-FURYL)-N-(2-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
- 4’-(4-METHYLPHENYL)-2,2’:6’,2-TERPYRIDINE
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 6-(2-FURYL)-N~4~-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
